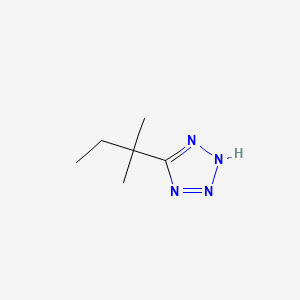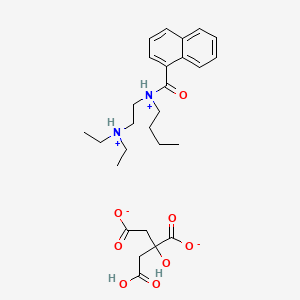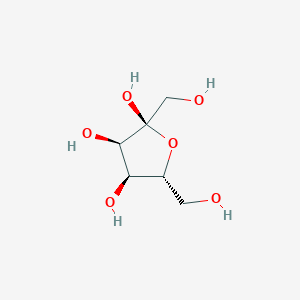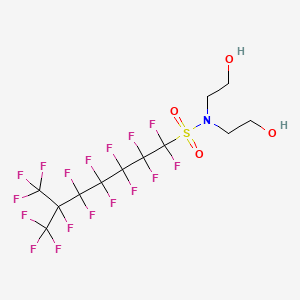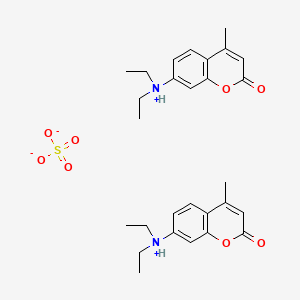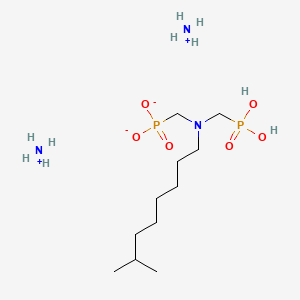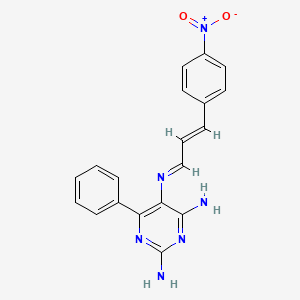
Formaldehyde;oct-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Los productos de reacción de Formaldehído con 1-octeno, son un compuesto formado a través de la reacción del formaldehído con 1-octeno. El formaldehído es el aldehído más simple, presente naturalmente en la Tierra y producido endógenamente por plantas, animales y humanos . El 1-octeno es una alfa-olefina utilizada en varias reacciones químicas . La reacción entre estos dos compuestos da como resultado un producto con propiedades únicas y aplicaciones en diferentes campos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La preparación de productos de reacción de formaldehído con 1-octeno, implica la reacción de formaldehído con 1-octeno bajo condiciones específicas. Un método común es la alcoxicarbonilación de 1-octeno utilizando paraformaldehído, formiato de metilo, ácido fórmico o formiato de fenilo en metanol, catalizado por complejos de paladio . Las condiciones de reacción, como la temperatura y la presión, se controlan cuidadosamente para optimizar el rendimiento y la selectividad del producto deseado.
Métodos de producción industrial
La producción industrial de productos de reacción de formaldehído con 1-octeno, generalmente implica reactores a gran escala y procesos continuos para garantizar la calidad constante y un alto rendimiento. El uso de catalizadores, como complejos de paladio, y condiciones de reacción optimizadas son cruciales para una producción eficiente .
Análisis De Reacciones Químicas
Tipos de reacciones
Los productos de reacción de formaldehído con 1-octeno, experimentan varias reacciones químicas, que incluyen:
Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes alcoholes u otras formas reducidas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores como los complejos de paladio . Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, juegan un papel importante en la determinación del resultado de estas reacciones.
Productos principales formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir aldehídos o ácidos carboxílicos, mientras que las reacciones de reducción pueden producir alcoholes .
Aplicaciones Científicas De Investigación
Los productos de reacción de formaldehído con 1-octeno, tienen diversas aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción de los productos de reacción de formaldehído con 1-octeno, involucra la interacción del compuesto con objetivos moleculares y vías específicas. Por ejemplo, en reacciones de alcoxicarbonilación, el catalizador de paladio facilita la formación de enlaces carbono-carbono, lo que lleva al producto deseado . Los objetivos moleculares y las vías involucradas en estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados.
Comparación Con Compuestos Similares
Los productos de reacción de formaldehído con 1-octeno, se pueden comparar con otros compuestos similares, como:
Productos de reacción de formaldehído con otras olefinas: Estos compuestos tienen reactividad y aplicaciones similares, pero pueden diferir en sus propiedades y usos específicos.
Derivados de 1-octeno: Los compuestos derivados del 1-octeno a través de diferentes reacciones pueden tener propiedades y aplicaciones únicas.
La singularidad de los productos de reacción de formaldehído con 1-octeno, radica en su reactividad específica y en la gama de aplicaciones que ofrece en varios campos.
Propiedades
Número CAS |
75660-33-2 |
|---|---|
Fórmula molecular |
C9H18O |
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
formaldehyde;oct-1-ene |
InChI |
InChI=1S/C8H16.CH2O/c1-3-5-7-8-6-4-2;1-2/h3H,1,4-8H2,2H3;1H2 |
Clave InChI |
NBJUABGZAPYHIE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=C.C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


